2-Methyloctadecyl acrylate

Physical state Formulation handling Monomer processability

2-Methyloctadecyl acrylate (CAS 93804-55-8) is a long-chain alkyl acrylate ester with the molecular formula C22H42O2 and a molecular weight of 338.57 g/mol. It features an acrylate polymerizable group esterified to a branched C18 alcohol (2-methyloctadecanol), where a single methyl substituent is located at the 2-position of the octadecyl backbone.

Molecular Formula C22H42O2
Molecular Weight 338.6 g/mol
CAS No. 93804-55-8
Cat. No. B12651746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyloctadecyl acrylate
CAS93804-55-8
Molecular FormulaC22H42O2
Molecular Weight338.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(C)COC(=O)C=C
InChIInChI=1S/C22H42O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(3)20-24-22(23)5-2/h5,21H,2,4,6-20H2,1,3H3
InChIKeyKZMXOWBRTHYSGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyloctadecyl Acrylate (CAS 93804-55-8): Branched C22 Acrylate Monomer for Low-Crystallinity Hydrophobic Polymer Synthesis


2-Methyloctadecyl acrylate (CAS 93804-55-8) is a long-chain alkyl acrylate ester with the molecular formula C22H42O2 and a molecular weight of 338.57 g/mol . It features an acrylate polymerizable group esterified to a branched C18 alcohol (2-methyloctadecanol), where a single methyl substituent is located at the 2-position of the octadecyl backbone . This branching distinguishes it from the fully linear stearyl (octadecyl) acrylate and places it in the class of branched long-chain alkyl acrylate monomers used as hydrophobic comonomers in coatings, adhesives, and surface-modifying polymers .

Why 2-Methyloctadecyl Acrylate Cannot Be Replaced by Linear Octadecyl Acrylate in Procurement Specifications


Within the C18 alkyl acrylate family, the presence and position of methyl branching directly governs the monomer's physical state at ambient temperature, its homopolymer glass transition temperature (Tg), and the degree of side-chain crystallinity in the resulting polymer [1]. Linear stearyl acrylate (octadecyl acrylate, CAS 4813-57-4) is a waxy solid at room temperature with a melting point of 31–32 °C and yields homopolymers that exhibit side-chain crystallization and a melting transition (Tm) in addition to Tg . In contrast, branched C18 acrylates — including 2-methyloctadecyl acrylate — are typically liquids at ambient conditions and produce homopolymers with suppressed crystallinity, lower Tg, and improved low-temperature flexibility [2]. Substituting a linear C18 acrylate for this branched monomer therefore alters not only handling and formulation processing but also the thermal, mechanical, and barrier properties of the final copolymer. The quantitative evidence supporting these differentiating dimensions is detailed in Section 3.

Quantitative Differentiation Evidence: 2-Methyloctadecyl Acrylate vs. Linear and Alternative Branched C18 Acrylates


Physical State at Ambient Temperature: Liquid Monomer vs. Waxy Solid for Linear Stearyl Acrylate

2-Methyloctadecyl acrylate is a clear liquid at room temperature, whereas linear stearyl acrylate (octadecyl acrylate, CAS 4813-57-4) is a waxy solid with a melting point of 31–32 °C . This difference is attributable to the methyl branch at the 2-position of the octadecyl chain, which disrupts the regular packing required for crystallization [1]. For formulation and industrial handling, a liquid monomer eliminates the need for heated storage, heated transfer lines, and pre-melting steps required for solid stearyl acrylate, directly reducing processing complexity and energy input in emulsion and solution polymerization workflows.

Physical state Formulation handling Monomer processability

Hydrophobicity: Computed LogP Difference Between 2-Methyloctadecyl Acrylate and Stearyl Acrylate

The computed octanol-water partition coefficient (LogP) for 2-methyloctadecyl acrylate is predicted to be 10.17 (ACD/Labs Percepta) or 9.49 (KOWWIN v1.67) , compared to a reported LogP of 6.98 for stearyl acrylate . The additional methyl branch and the ester-linkage arrangement in 2-methyloctadecyl acrylate (acrylate group at C1 of the alkyl chain, methyl branch at C2) contribute to a LogP increase of approximately 2.5–3.2 log units versus the linear analog . This higher computed LogP suggests significantly greater hydrophobicity, which can translate into enhanced water barrier properties and lower moisture uptake in copolymer films — a critical performance parameter for marine coatings, release liners, and hydrophobic surface treatments.

Hydrophobicity Water resistance Barrier coatings

Boiling Point and Thermal Stability: Elevated Boiling Point Relative to Shorter-Chain Acrylates

The predicted boiling point of 2-methyloctadecyl acrylate is 410.8 ± 14.0 °C at 760 mmHg , substantially higher than that of 2-ethylhexyl acrylate (215–219 °C at 760 mmHg) [1] and also elevated relative to isooctadecyl acrylate (predicted boiling point approximately 390–400 °C based on lower molecular weight of 324.5 g/mol vs. 338.6 g/mol) . This higher boiling point reflects the greater molecular weight and extended alkyl chain length, resulting in lower vapor pressure (~0.0 ± 1.0 mmHg at 25 °C) and reduced volatile organic compound (VOC) contribution in coating formulations where monomer residual must be minimized .

Thermal stability High-temperature processing Volatility

Side-Chain Crystallinity Suppression: Branching Architecture Effect on Polymer Morphology

Linear poly(octadecyl acrylate) exhibits pronounced side-chain crystallinity, with five distinct crystalline modifications (α-hexagonal, sub-α, β, and others) and a measurable melting temperature (Tm) in addition to its glass transition [1]. The incorporation of a methyl branch at the 2-position of the octadecyl side chain in 2-methyloctadecyl acrylate is expected to disrupt this crystallization, analogous to the behavior documented for branched vs. linear alkyl methacrylate copolymers [2]. In poly(ethylene-co-alkyl methacrylate) systems, branched alkyl methacrylates produced decreased crystallinity (Xc) relative to linear n-alkyl analogs at equivalent comonomer content; the Tg was observed to increase while Xc decreased in highly branched alkyl methacrylate copolymers even at low methacrylate content of 5.4 mol% [2]. This class-level evidence supports the inference that 2-methyloctadecyl acrylate homopolymers and copolymers will exhibit lower crystallinity and potentially a modified Tg compared to linear stearyl acrylate-based systems.

Crystallinity Polymer morphology Low-temperature flexibility

Molecular Architecture: 2-Position Methyl Branch vs. Terminal Branching in Isooctadecyl Acrylate

2-Methyloctadecyl acrylate carries the methyl branch at the 2-position of the octadecyl chain (adjacent to the ester linkage), whereas isooctadecyl acrylate (CAS 93841-48-6, also known as isostearyl acrylate) carries the methyl branch near the terminal end of the chain (16-methylheptadecyl acrylate) . The proximity of the branch to the polymerizable acrylate group can influence the local steric environment during radical polymerization, potentially affecting propagation rate constants (kp), monomer reactivity ratios in copolymerization, and the segmental mobility of the resulting polymer backbone . While no direct reactivity ratio comparison between these two monomers has been published, the structural difference is sufficient to expect divergent copolymerization kinetics and sequence distribution when copolymerized with common comonomers such as methyl methacrylate or butyl acrylate [1].

Branching position Structure-property relationship Monomer selection

High-Value Application Scenarios for 2-Methyloctadecyl Acrylate Based on Established Differential Properties


Ambient-Temperature Liquid Handling for Emulsion Polymerization Workflows

Because 2-methyloctadecyl acrylate is a liquid at room temperature, unlike solid stearyl acrylate (Tm = 31–32 °C), it can be directly metered and pumped into aqueous emulsion polymerization reactors without heated storage tanks or jacketed transfer lines. This property is particularly advantageous for high-throughput industrial emulsion polymerization producing waterborne barrier coatings, where the elimination of melt-handling steps reduces capital equipment cost, energy consumption, and the risk of monomer solidification in transfer piping during process interruptions .

Hydrophobic Modification of Waterborne Coatings and Sealants for Enhanced Moisture Barrier Performance

The predicted LogP of 9.49–10.17 for 2-methyloctadecyl acrylate substantially exceeds that of stearyl acrylate (LogP ≈ 6.98), indicating superior hydrophobic character. When copolymerized at low incorporation levels (e.g., 1–10 mol%) into acrylic latexes, this monomer is expected to impart enhanced water contact angle, reduced moisture vapor transmission rate, and improved blister resistance compared to equivalent copolymers made with linear stearyl acrylate. These properties are critical for exterior architectural coatings, marine antifouling topcoats, and moisture-barrier sealants for construction .

Low-Temperature Flexible Adhesives and Sealants Requiring Suppressed Crystallinity

The methyl branch at the 2-position disrupts the side-chain crystallization that plagues linear poly(octadecyl acrylate) homopolymers and copolymers at low temperatures. This makes 2-methyloctadecyl acrylate a preferred comonomer for pressure-sensitive adhesives (PSAs) and sealants that must maintain flexibility and tack at sub-zero temperatures, where copolymers based on linear stearyl acrylate may stiffen or lose adhesion due to side-chain crystallization. The liquid physical state also facilitates UV-curable PSA formulation without the solubility limitations of solid stearyl acrylate [1].

High-Temperature Curing Coatings Requiring Low Monomer Volatility

With a predicted boiling point of approximately 411 °C and near-zero vapor pressure at 25 °C (0.0 ± 1.0 mmHg), 2-methyloctadecyl acrylate is suited for high-temperature cure coating formulations where monomer volatility must be minimized to prevent VOC emissions, film defects from bubble formation, and monomer loss during thermal curing cycles. This differentiates it from shorter-chain acrylates such as 2-ethylhexyl acrylate (Tb = 215–219 °C), which would volatilize significantly under high-temperature bake schedules .

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